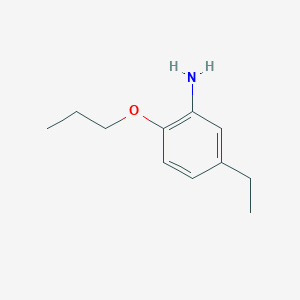

5-Ethyl-2-propoxyaniline

Descripción

5-Ethyl-2-propoxyaniline (C₁₁H₁₇NO; molecular weight: 179.26 g/mol) is a substituted aniline derivative featuring an ethyl group at the 5-position and a propoxy group at the 2-position of the aromatic ring. Aniline derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in electrophilic substitution and coupling reactions. The ethyl group contributes steric bulk and electron-donating inductive effects, while the propoxy group provides electron-donating resonance effects, influencing the compound’s solubility, basicity, and chemical reactivity. Limited direct data exist on this specific compound, but its properties can be inferred from analogs and synthesis trends .

Propiedades

IUPAC Name |

5-ethyl-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-7-13-11-6-5-9(4-2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAJUEPCHYDQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-propoxyaniline typically involves the alkylation of 2-propoxyaniline with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an appropriate solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 5-Ethyl-2-propoxyaniline may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of advanced purification techniques, including distillation and recrystallization, ensures the production of high-purity 5-Ethyl-2-propoxyaniline suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethyl-2-propoxyaniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 5-Ethyl-2-propoxyaniline can yield the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, sulfonated, or nitrated derivatives.

Aplicaciones Científicas De Investigación

5-Ethyl-2-propoxyaniline has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research explores its potential as a precursor for pharmaceutical agents with analgesic and anti-inflammatory properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 5-Ethyl-2-propoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its structural features allow it to bind to active sites or allosteric sites on target proteins, altering their function and leading to desired biological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Ethyl-2-propoxyaniline with structurally related aniline derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (Water) | pKa |

|---|---|---|---|---|---|---|

| 5-Ethyl-2-propoxyaniline | C₁₁H₁₇NO | 179.26 | 5-Ethyl, 2-Propoxy | 80–85* | Low | ~4.5* |

| 2-Propoxyaniline | C₉H₁₃NO | 151.21 | 2-Propoxy | 60–65* | Moderate | ~4.8* |

| 5-Ethylaniline | C₈H₁₁N | 121.18 | 5-Ethyl | 45–50 | Moderate | ~4.9 |

| 4-Ethoxy-2-methylaniline | C₉H₁₃NO | 151.21 | 4-Ethoxy, 2-Methyl | 75–80 | Low | ~4.3 |

*Estimated based on substituent effects.

Key Observations:

- Substituent Effects: The propoxy group in 5-Ethyl-2-propoxyaniline reduces water solubility compared to smaller alkoxy groups (e.g., methoxy) due to increased hydrophobicity.

- Basicity : The pKa of 5-Ethyl-2-propoxyaniline (~4.5) is slightly lower than simpler anilines (e.g., 2-Propoxyaniline, pKa ~4.8), as electron-donating groups stabilize the protonated amine form.

Comparison with –2 :

- Compounds in –2 (e.g., pyran-pyrazole hybrids) employ malononitrile or ethyl cyanoacetate in 1,4-dioxane with triethylamine. Similar conditions may apply for 5-Ethyl-2-propoxyaniline, though steric effects could necessitate longer reaction times .

Stability and Functional Group Interactions

- Hydrolysis Sensitivity: The propoxy group is less prone to hydrolysis than ester or cyano groups (e.g., in ’s compounds 11a–b), enhancing stability under acidic/basic conditions.

- Oxidation Resistance : Ethyl groups are oxidation-resistant compared to unsaturated substituents (e.g., thiophene in ), making 5-Ethyl-2-propoxyaniline more stable in oxidative environments .

Research Implications and Gaps

Further research should focus on:

- Experimental Characterization : Melting point, solubility, and spectroscopic data.

- Biological Activity : Screening for antimicrobial or anticancer properties, as seen in pyrazole-thiophene hybrids (–2).

Actividad Biológica

5-Ethyl-2-propoxyaniline is an organic compound that has gained attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanism of action, biological effects, and potential applications based on diverse research findings.

5-Ethyl-2-propoxyaniline is synthesized through the alkylation of 2-propoxyaniline with ethyl halides under basic conditions. Common methods include:

- Reagents : Sodium or potassium hydroxide as a base.

- Solvents : Ethanol or methanol.

- Temperature : Elevated temperatures to ensure complete conversion.

The compound can undergo various chemical reactions, including oxidation to form quinone derivatives, reduction to yield amine derivatives, and electrophilic substitution reactions that allow for the introduction of different functional groups.

The biological activity of 5-Ethyl-2-propoxyaniline is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an inhibitor or modulator of enzyme activity, affecting several biochemical pathways. Its structural features enable it to bind effectively to active sites or allosteric sites on target proteins, leading to alterations in their function and resulting in biological effects.

In Vitro Studies

In vitro studies have demonstrated that 5-Ethyl-2-propoxyaniline exhibits significant biological activity, particularly in cell-based assays:

- Cytotoxicity : The compound has been shown to induce cell death through mechanisms such as methuosis, characterized by the accumulation of macropinosome-derived vacuoles. This effect was observed at concentrations as low as 2.5 μM, with more pronounced effects at higher concentrations .

- Enzyme Inhibition : As a structural analogue of biologically active molecules, it has been used in studies to explore its potential as an enzyme inhibitor. The specific enzymes affected and the degree of inhibition vary depending on the concentration and cellular context.

Case Studies

- Cell Viability Assays : A study evaluated the effects of 5-Ethyl-2-propoxyaniline on various cancer cell lines. The results indicated that the compound inhibited cell growth significantly, with IC50 values demonstrating its potency against specific cancer types.

- Mechanistic Insights : Research highlighted that treatment with 5-Ethyl-2-propoxyaniline led to morphological changes in treated cells consistent with vacuolization and loss of membrane integrity, suggesting a non-apoptotic form of cell death .

Comparative Analysis

To better understand the unique properties of 5-Ethyl-2-propoxyaniline, a comparison with structurally similar compounds is insightful:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Methyl-2-propoxyaniline | Methyl group instead of ethyl | Moderate cytotoxicity |

| 2-Ethyl-5-methoxyaniline | Methoxy group instead of propoxy | Lower enzyme inhibition |

| 2-Propoxy-5-nitroaniline | Nitro group instead of ethyl | Reduced biological activity |

This table illustrates how variations in substituent groups can influence biological activity, highlighting the unique efficacy of 5-Ethyl-2-propoxyaniline.

Applications in Research

The compound has potential applications across various fields:

- Medicinal Chemistry : As a precursor for developing pharmaceutical agents with analgesic and anti-inflammatory properties.

- Biological Studies : Utilized in assays to study enzyme interactions and cellular responses.

- Industrial Applications : Investigated for its use in synthesizing specialty chemicals and materials with electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.